molecular formula C8H17NO2S B2873189 2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol CAS No. 1696695-42-7

2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol

Cat. No.: B2873189
CAS No.: 1696695-42-7
M. Wt: 191.29
InChI Key: HENIIDWLIYRDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-[4-(aminomethyl)thian-4-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c9-7-8(11-4-3-10)1-5-12-6-2-8/h10H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENIIDWLIYRDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CN)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol, a compound with a thian structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound's structure features a thian moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The synthesis typically involves the reaction of thian derivatives with appropriate amines and alcohols, facilitating the formation of the ether linkage essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage induced by toxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Antimicrobial Activity : Some investigations have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound demonstrated significant free radical scavenging activity. This was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it effectively reduced DPPH radicals in a concentration-dependent manner.

Neuroprotective Studies

In vitro studies using neuronal cell lines treated with neurotoxic agents revealed that this compound significantly reduced cell death and preserved cell viability. The mechanism appears to involve modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.

Antimicrobial Testing

The antimicrobial efficacy was evaluated against various bacterial strains using the broth microdilution method. Results indicated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Zebrafish Model : In a zebrafish model of ethanol-induced teratogenicity, the compound was shown to mitigate morphological defects and oxidative damage in embryos exposed to ethanol. This highlights its protective role against teratogenic effects.
  • Cell Culture Studies : In human cell lines, treatment with varying concentrations of this compound resulted in dose-dependent reductions in markers of oxidative stress and inflammation.

Data Table: Biological Activity Summary

Biological Activity Effect Observed Method Used
AntioxidantSignificant free radical scavengingDPPH Assay
NeuroprotectionReduced cell deathNeuronal Cell Viability Assay
AntimicrobialInhibition of bacterial growthBroth Microdilution Method
Teratogenicity PreventionMitigation of ethanol effectsZebrafish Model

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